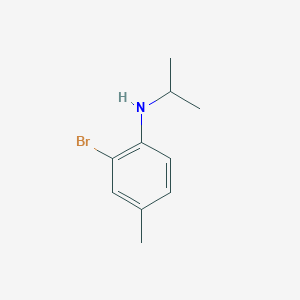
2-bromo-4-methyl-N-(propan-2-yl)aniline
Descripción general
Descripción
2-bromo-4-methyl-N-(propan-2-yl)aniline is a chemical compound with the molecular formula C10H14BrN . It is used in various chemical reactions and has a molecular weight of 228.13 .
Synthesis Analysis
2-Bromo-4-methyl-N-(propan-2-yl)aniline can be synthesized through various chemical reactions. For instance, it participates in palladium-catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino)quinoline . It also reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of Me3Al to form amide .Molecular Structure Analysis
The InChI code for 2-bromo-4-methyl-N-(propan-2-yl)aniline is 1S/C10H14BrN/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7,12H,1-3H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
As mentioned earlier, 2-bromo-4-methyl-N-(propan-2-yl)aniline participates in palladium-catalyzed selective amination of 3-bromoquinoline . It also reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates to form amide .Physical And Chemical Properties Analysis
2-bromo-4-methyl-N-(propan-2-yl)aniline is a liquid at room temperature . It has a molecular weight of 228.13 . More detailed physical and chemical properties may be available from specialized chemical databases or resources.Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-bromo-4-methyl-N-(propan-2-yl)aniline, focusing on six unique fields:
Organic Synthesis
2-bromo-4-methyl-N-(propan-2-yl)aniline is a valuable intermediate in organic synthesis. It is used to create complex organic molecules through various reactions, such as coupling reactions, which are essential in developing new pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for synthesizing potential drug candidates. Its structure allows for modifications that can lead to the discovery of new therapeutic agents, particularly in the development of inhibitors for specific enzymes or receptors .
Material Science
This compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties contribute to the development of materials with specific characteristics, such as improved thermal stability and mechanical strength .
Chemical Biology
In chemical biology, 2-bromo-4-methyl-N-(propan-2-yl)aniline is used to study biological processes at the molecular level. It can be incorporated into probes or tags that help in visualizing and understanding the interactions between different biomolecules within cells .
Environmental Chemistry
This compound is also employed in environmental chemistry for the detection and analysis of pollutants. Its reactivity makes it suitable for developing sensors and analytical methods to monitor environmental contaminants, contributing to environmental protection and sustainability .
Catalysis
In the field of catalysis, 2-bromo-4-methyl-N-(propan-2-yl)aniline is used as a ligand or catalyst precursor. It plays a crucial role in facilitating various catalytic reactions, including those used in industrial processes to produce chemicals more efficiently and with fewer by-products .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that this compound is used as a building block in organic synthesis and medicinal chemistry , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
It’s known that this compound can participate in suzuki–miyaura cross-coupling reactions , a type of reaction that involves the formation of a carbon-carbon bond between two different organic groups . This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the targets’ structure and function.
Biochemical Pathways
Given its role in suzuki–miyaura cross-coupling reactions , it’s likely that this compound affects pathways involving the formation and breakdown of carbon-carbon bonds.
Result of Action
Given its role in suzuki–miyaura cross-coupling reactions , it’s likely that this compound leads to the formation of new carbon-carbon bonds, which could result in the synthesis of new organic compounds.
Action Environment
It’s known that the compound should be stored at 4°c and protected from light , suggesting that temperature and light exposure could affect its stability
Propiedades
IUPAC Name |
2-bromo-4-methyl-N-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITHSTPMDKNNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4-methyl-N-(propan-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




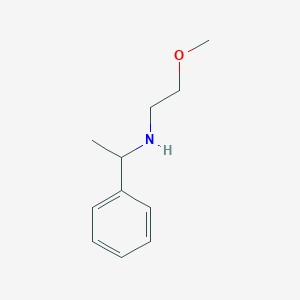
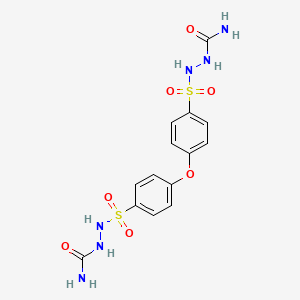
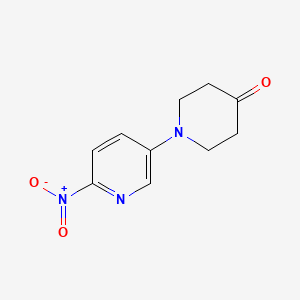

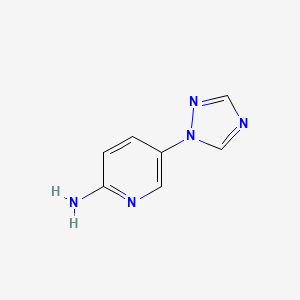

amine](/img/structure/B3201598.png)
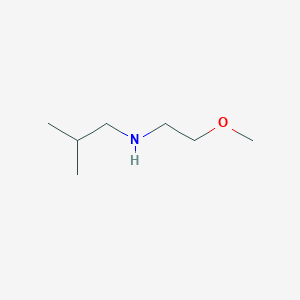

![(Cyclopropylmethyl)[(furan-2-yl)methyl]amine](/img/structure/B3201609.png)

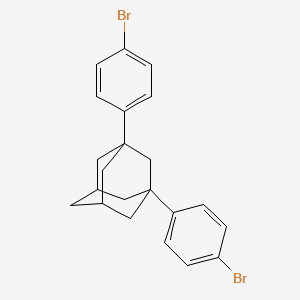
![[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid](/img/structure/B3201637.png)